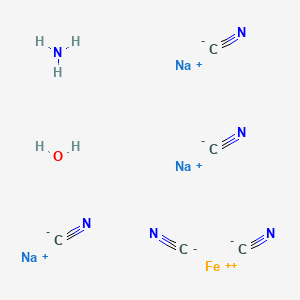
TritylCandesartanCilexetil,CandesartanCilexetil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TritylCandesartanCilexetil: and CandesartanCilexetil are compounds related to the angiotensin II receptor antagonist, Candesartan. These compounds are primarily used in the treatment of hypertension and congestive heart failure. TritylCandesartanCilexetil is an impurity of CandesartanCilexetil, which is a prodrug that is converted to its active form, Candesartan, in the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
TritylCandesartanCilexetil: The synthesis involves the protection of the tetrazole group of Candesartan with a trityl group.
CandesartanCilexetil: The synthesis of CandesartanCilexetil involves the esterification of Candesartan with cilexetil.
Industrial Production Methods: The industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Both compounds can undergo oxidation reactions, particularly at the benzimidazole ring.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The tetrazole and benzimidazole rings can undergo substitution reactions, often involving halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide are commonly used.
Major Products:
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Halogenated or alkylated derivatives of the benzimidazole and tetrazole rings.
Aplicaciones Científicas De Investigación
Chemistry: : These compounds are used as intermediates in the synthesis of other pharmaceutical agents. They are also studied for their reactivity and stability under various conditions .
Biology: : In biological research, these compounds are used to study the angiotensin II receptor and its role in regulating blood pressure and fluid balance .
Medicine: : Clinically, CandesartanCilexetil is used to treat hypertension and heart failure. It is also being investigated for its potential in treating other cardiovascular diseases .
Industry: : In the pharmaceutical industry, these compounds are used in the formulation of drugs. They are also studied for their pharmacokinetics and pharmacodynamics .
Mecanismo De Acción
CandesartanCilexetil: is a prodrug that is converted to Candesartan in the gastrointestinal tract. Candesartan is an angiotensin II receptor antagonist that binds to the angiotensin II type-1 receptor (AT1), preventing the actions of angiotensin II, which include vasoconstriction and aldosterone secretion. This leads to a decrease in blood pressure and a reduction in the workload on the heart .
Comparación Con Compuestos Similares
Similar Compounds
Losartan: Another angiotensin II receptor antagonist used to treat hypertension.
Valsartan: Similar to Candesartan, used for hypertension and heart failure.
Irbesartan: Also an angiotensin II receptor antagonist with similar uses.
Uniqueness
CandesartanCilexetil: has a unique ester prodrug structure that allows for better absorption and conversion to the active form, Candesartan, compared to other similar compounds.
TritylCandesartanCilexetil: is unique as an impurity and intermediate in the synthesis of CandesartanCilexetil, providing insights into the stability and reactivity of the compound.
Propiedades
Número CAS |
170791-07-0 |
|---|---|
Fórmula molecular |
C7H7NO2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



